molecular formula C16H16N2O2 B3244089 (E)-3,5-diaminobenzyl cinnamate CAS No. 160940-33-0

(E)-3,5-diaminobenzyl cinnamate

Cat. No.: B3244089
CAS No.: 160940-33-0
M. Wt: 268.31 g/mol
InChI Key: QAZVDPRQTCENSC-UHFFFAOYSA-N
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Description

(E)-3,5-Diaminobenzyl cinnamate is an organic compound that belongs to the cinnamate family. Cinnamates are esters of cinnamic acid and are known for their diverse biological activities and applications in various fields. This compound, characterized by the presence of amino groups at the 3 and 5 positions on the benzyl ring, exhibits unique chemical properties that make it valuable for scientific research and industrial applications.

Scientific Research Applications

(E)-3,5-Diaminobenzyl cinnamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Its potential antimicrobial and anticancer properties are being explored for therapeutic applications.

    Industry: The compound is used in the production of polymers, coatings, and pharmaceuticals due to its unique chemical properties.

Safety and Hazards

While specific safety data for “(E)-3,5-diaminobenzyl cinnamate” is not available, it’s important to handle all chemicals with care. For example, Ethyl Cinnamate should be handled to avoid contact with skin and eyes, inhalation of vapors or mists, and ingestion .

Future Directions

Research into cinnamates is ongoing, with a focus on their potential as antimicrobial agents and their use in the development of new bioactive compounds . The study of their chemical reactions, particularly in response to UV light, is also an area of interest .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3,5-diaminobenzyl cinnamate typically involves the esterification of cinnamic acid with 3,5-diaminobenzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or ethanol to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (E)-3,5-Diaminobenzyl cinnamate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides are employed for substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives of this compound.

    Reduction: 3,5-diaminobenzyl cinnamyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of (E)-3,5-diaminobenzyl cinnamate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The cinnamate moiety can interact with cellular membranes, affecting membrane permeability and signaling pathways. These interactions contribute to the compound’s biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

    Cinnamic Acid: A precursor to cinnamates, known for its antimicrobial properties.

    Methylcinnamate: Widely distributed in plants, used in fragrances and flavorings.

    Cinnamyl Alcohol: Used in the synthesis of various cinnamate esters.

Uniqueness: (E)-3,5-Diaminobenzyl cinnamate is unique due to the presence of amino groups on the benzyl ring, which enhances its reactivity and potential for forming hydrogen bonds. This structural feature distinguishes it from other cinnamates and contributes to its diverse applications in scientific research and industry.

Properties

IUPAC Name

(3,5-diaminophenyl)methyl 3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c17-14-8-13(9-15(18)10-14)11-20-16(19)7-6-12-4-2-1-3-5-12/h1-10H,11,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZVDPRQTCENSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCC2=CC(=CC(=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90739953
Record name (3,5-Diaminophenyl)methyl 3-phenylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90739953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160940-33-0
Record name (3,5-Diaminophenyl)methyl 3-phenylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90739953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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